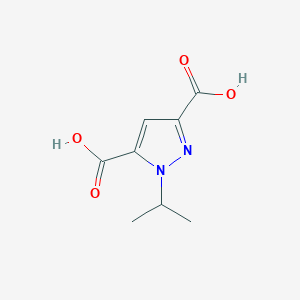

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid

説明

特性

IUPAC Name |

1-propan-2-ylpyrazole-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4(2)10-6(8(13)14)3-5(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBDNFGYCLSVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid typically involves the following steps:

- The reaction mixture is then poured into a solution of sodium hydroxide and water and stirred vigorously.

- The resulting solid is filtered and washed with water to obtain the intermediate product.

- The intermediate product is then hydrolyzed with hydrochloric acid and heated to reflux for several hours.

- The resulting solution is cooled, and the precipitate is filtered and washed with water to obtain the final product, this compound.

Isopropyl hydrazine: is added dropwise to a solution of in ethanol and stirred at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product.

化学反応の分析

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Properties

Recent research indicates that derivatives of pyrazole compounds, including 1-isopropyl-1H-pyrazole-3,5-dicarboxylic acid, exhibit potential as selective inhibitors of the REarranged during Transfection (RET) kinase. This kinase is often mutated in various cancers, including thyroid and lung cancers. A study identified a specific inhibitor from a similar scaffold that demonstrated significant potency against RET mutants, suggesting that pyrazole derivatives could be further explored for their anticancer activities .

1.2 Treatment of Hematological Disorders

Another significant application is in the treatment of hematological disorders such as sickle cell disease. Compounds related to this compound have been incorporated into formulations aimed at enhancing oxygen affinity in hemoglobin. This approach is crucial for managing conditions associated with oxygen deficiency .

Agricultural Chemistry

2.1 Herbicide Development

The structural features of pyrazole derivatives have led to their investigation as potential herbicides. The ability of these compounds to inhibit specific enzymes involved in plant growth regulation presents opportunities for developing new agricultural chemicals that can effectively control weed populations while minimizing environmental impact.

Material Science

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to act as a building block in the synthesis of functional materials. Its ability to form coordination complexes with metal ions has implications for developing catalysts and sensors in material science applications.

Case Studies and Research Findings

作用機序

The mechanism of action of 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. The compound has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. Additionally, it increases the expression of antioxidant enzymes such as superoxide dismutase and catalase.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Pyrazole Dicarboxylic Acid Derivatives

- 1H-Pyrazole-3,5-dicarboxylic acid hydrate (CAS 3112-31-0): This unsubstituted analog lacks the isopropyl group, resulting in higher polarity and solubility in aqueous media. It serves as a precursor for ester derivatives like dimethyl 1H-pyrazole-3,5-dicarboxylate (CAS 4077-76-3), which are used in organic synthesis .

Imidazole Dicarboxylic Acids

- 1-Propylimidazole-4,5-dicarboxylic Acid :

NMR studies reveal that this compound exists as a zwitterion in solution, with deprotonation constants (pKa) influenced by the propyl group’s electron-donating effects . The isopropyl analog may exhibit similar zwitterionic behavior but with altered solubility due to increased hydrophobicity. - Imidazole-4,5-dicarboxylic Acid: This scaffold is widely used in MOFs due to its dual carboxylate groups and nitrogen donor sites. For example, manganese(II) and zinc(II) coordination polymers derived from bromo-substituted imidazole dicarboxylic acids demonstrate high thermal stability and porosity . The pyrazole analog’s isopropyl group may hinder MOF formation by introducing steric constraints.

Pyrrole Dicarboxylic Acids

- 1-(4-Methoxy-4-oxobutyl)-1H-pyrrole-2,5-dicarboxylic Acid :

Isolated from Phyllanthus emblica, this compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ERK/JNK pathways . The isopropyl-substituted pyrazole analog may exhibit similar anti-inflammatory activity but with modified pharmacokinetics due to differences in ring structure and substituent lipophilicity.

Furan Dicarboxylic Acids

- Hydrogenated Furan-2,5-dicarboxylic Acid (hFDCA) :

Used in polymer synthesis, hFDCA derivatives like tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) are valued for their biodegradability . Pyrazole dicarboxylic acids are less explored in polymer chemistry but could offer enhanced thermal stability compared to furan analogs.

Comparative Data Table

Research Findings and Implications

- Acidity and Solubility: The isopropyl group in this compound likely reduces aqueous solubility compared to unsubstituted pyrazole analogs (e.g., 1H-pyrazole-3,5-dicarboxylic acid hydrate) .

- Coordination Chemistry: Imidazole dicarboxylic acids are preferred in MOFs due to their nitrogen donor sites, but pyrazole analogs may offer unique metal-binding selectivity. For instance, manganese(II) coordination polymers with bromo-substituted imidazole dicarboxylic acids exhibit luminescence properties, a feature yet to be explored in pyrazole systems .

Biological Activity : Pyrrole dicarboxylic acids demonstrate anti-inflammatory and anti-atherosclerotic effects, suggesting that the isopropyl pyrazole analog could be optimized for similar therapeutic roles with improved metabolic stability .

生物活性

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with an isopropyl group and two carboxylic acid groups at the 3 and 5 positions. This specific substitution pattern contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory responses and oxidative stress. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in inflammatory processes .

- Activation of Antioxidant Pathways : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS) .

Antioxidant Activity

The compound's antioxidant activity has been validated through various assays. For instance, it effectively scavenges free radicals and reduces lipid peroxidation in cellular models .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Inflammatory Models : In a controlled experiment involving LPS-induced inflammation in mice, administration of the compound significantly reduced paw edema and serum levels of inflammatory markers compared to the control group .

- Antioxidant Efficacy : A study assessed the compound's ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. Results indicated a marked decrease in cell death and an increase in SOD activity in treated cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid | Carboxylic groups at positions 3 & 4 | Anti-inflammatory |

| 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | Methyl group instead of isopropyl | Moderate anti-inflammatory |

| 1-Aryl-1H-pyrazole derivatives | Varying aryl groups | Antimicrobial |

This table illustrates how variations in structure influence biological activity, emphasizing the distinctiveness of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-1H-pyrazole-3,5-dicarboxylic acid?

- Methodological Answer : The synthesis typically involves esterification and substitution reactions. For example, pyrazole derivatives with isopropyl groups can be synthesized via alkylation of pyrazole dicarboxylate intermediates using isopropyl halides. Solvent choice (e.g., ethanol or acetic acid) and catalysts (acid/base) significantly influence yield . Key steps include:

- Esterification : Reacting pyrazole-3,5-dicarboxylic acid with alcohols (e.g., ethanol) under acidic conditions.

- Substitution : Introducing the isopropyl group via nucleophilic displacement using 2-bromoacetonitrile or similar reagents .

- Purification : Techniques like column chromatography or recrystallization ensure purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, crystal structures of analogous pyrazole derivatives (e.g., dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate) reveal planar pyrazole rings and ester conformations .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., isopropyl methyl proton splitting patterns) .

- HPLC/MS : Monitors reaction progress and confirms molecular weight .

Advanced Research Questions

Q. How do substituent variations (e.g., isopropyl vs. methyl/ethyl) impact biological activity in pyrazole derivatives?

- Methodological Answer : Substituents influence lipophilicity, solubility, and binding affinity. For example:

- Lipophilicity : Isopropyl groups enhance membrane permeability compared to methyl/ethyl groups, as shown in analogs like 5-isopropyl-1H-pyrazole-3-carboxylic acid (anticancer activity) .

- Solubility : Methyl esters improve aqueous solubility, critical for in vitro assays .

- Data Table :

| Substituent | Biological Activity | Key Property |

|---|---|---|

| Isopropyl | Anticancer | High lipophilicity |

| Methyl | Antimicrobial | Enhanced solubility |

| Ethyl | Moderate activity | Balanced pharmacokinetics |

- Experimental Design : Compare IC values in cell lines using analogs with systematic substituent changes .

Q. How should researchers address contradictory data in biological assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions or compound stability.

- Assay Optimization :

- pH control : Carboxylic acid groups may protonate/deprotonate, affecting reactivity. Use buffers (e.g., PBS) to maintain physiological pH .

- Metabolic stability : Test compounds in liver microsome assays to identify degradation pathways .

- Data Validation : Replicate experiments with purified batches and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Polymorphism : Pyrazole derivatives often form multiple crystal phases. Use slow evaporation in solvents like methanol/water to favor single-crystal growth .

- Hydrogen bonding : Carboxylic acid groups form strong intermolecular bonds, complicating packing. Co-crystallization with amines (e.g., triethylamine) can stabilize specific conformations .

- Technical Tip : Employ low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。